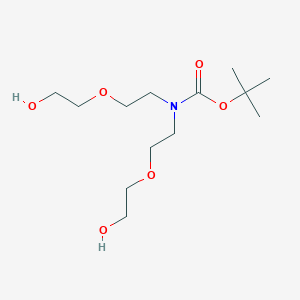
NeuroSensor 521
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NeuroSensor 521 is a fluorescent turn-on sensor designed for the selective visualization of norepinephrine over epinephrine in both fixed and live cells. It is a chemosensor that selectively labels and fluoresces in response to both dopamine and norepinephrine inside neurosecretory vesicles . This compound is particularly useful in neurochemical studies due to its high affinity for catecholamines, making it a valuable tool for visualizing neurotransmitter dynamics .
Métodos De Preparación
The synthesis of NeuroSensor 521 involves a tailored approach using a novel fluorescence-based turn-on molecular sensor. The synthetic route exploits the high concentration of neurotransmitters and the acidic environment within secretory vesicles for the selective recognition of norepinephrine and dopamine . The compound is typically prepared as a 2 millimolar solution in dimethyl sulfoxide (DMSO) and is freely soluble in methanol and DMSO .
Análisis De Reacciones Químicas
NeuroSensor 521 undergoes specific reactions that allow it to selectively bind to catecholamines. The primary reaction involves the fluorescence turn-on mechanism, where the sensor increases its fluorescence in the presence of norepinephrine and dopamine . The major products formed from these reactions are the fluorescent complexes of this compound with norepinephrine and dopamine . Common reagents and conditions used in these reactions include the use of DMSO as a solvent and the application of specific excitation wavelengths (488 nanometers) for fluorescence detection .
Aplicaciones Científicas De Investigación
NeuroSensor 521 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for the selective labeling and imaging of catecholamines in live and fixed secretory cells . In biology, it helps in visualizing neurotransmitter dynamics within neurosecretory vesicles, providing insights into the processes of neurotransmitter release and uptake . In medicine, this compound is valuable for studying the role of norepinephrine and dopamine in various physiological and pathological conditions, including attention, memory, learning, emotion, and cardiovascular function . Additionally, it is used in industrial applications for the development of diagnostic tools and therapeutic agents targeting catecholamine-related disorders .
Mecanismo De Acción
The mechanism of action of NeuroSensor 521 involves its selective binding to catecholamines, specifically norepinephrine and dopamine, within neurosecretory vesicles. The compound exploits the high concentration of neurotransmitters and the acidic environment within these vesicles to achieve selective recognition . Upon binding to norepinephrine or dopamine, this compound undergoes a fluorescence turn-on reaction, resulting in increased fluorescence that can be detected using confocal fluorescence microscopy . This mechanism allows for the visualization of neurotransmitter dynamics in both fixed and live cells .
Comparación Con Compuestos Similares
NeuroSensor 521 is unique in its high selectivity for norepinephrine over other biogenic amines such as glutamate . Similar compounds include other fluorescent probes designed for neurotransmitter detection, such as dopamine sensors and epinephrine sensors . this compound stands out due to its higher affinity for norepinephrine and its ability to survive fixation after live staining . This makes it particularly useful for long-term studies of neurotransmitter dynamics in both fixed and live cells .
Propiedades
IUPAC Name |
7-(diethylamino)-4-(4-methoxyphenyl)-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)15-8-11-17-19(12-15)26-21(24)18(13-23)20(17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKALWTTJFRLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428730-05-5 |
Source


|
| Record name | 1428730-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)











